methyl 3-[5-(cyclopentylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-[5-(cyclopentylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a bicyclic quinazoline core substituted with a methyl ester at position 7 and a pentyl chain bearing a cyclopentylcarbamoyl group at position 2. The cyclopentylcarbamoyl moiety likely enhances lipophilicity, improving membrane permeability, while the methyl ester may influence metabolic stability and solubility.
Properties
IUPAC Name |
methyl 3-[6-(cyclopentylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-29-20(27)14-10-11-16-17(13-14)23-21(28)24(19(16)26)12-6-2-3-9-18(25)22-15-7-4-5-8-15/h10-11,13,15H,2-9,12H2,1H3,(H,22,25)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONJDXLFBYZZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Below is a detailed analysis based on structural analogs and general trends in medicinal chemistry:
Structural and Functional Group Comparisons
Quinazoline vs. Thiophene/Thiazole Derivatives
The compound’s quinazoline core distinguishes it from thiophene (e.g., compounds 7a and 7b in ) and thiazole derivatives (e.g., ). Quinazolines exhibit stronger π-π stacking and hydrogen-bonding interactions compared to thiophenes or thiazoles, making them more potent in targeting kinases or DNA repair enzymes.
Substituent Effects
- Methyl Ester : Unlike ethyl esters (e.g., 7b), methyl esters are less prone to hydrolysis, suggesting improved stability in vivo.
Hypothetical Physicochemical and Pharmacokinetic Profiles
Preparation Methods
DMAP-Catalyzed Cyclization
The reaction employs 2-amino-N-methylbenzamide derivatives and (Boc)₂O as a carbonyl donor in acetonitrile at room temperature. DMAP facilitates the formation of unstable carbamic-carbonic anhydride intermediates, which undergo intramolecular cyclization to yield quinazoline-2,4-diones. For the target compound, a 7-carboxy-substituted precursor is required.
Example Procedure :
-
Substrate Preparation : 2-Amino-4-carboxy-N-methylbenzamide is synthesized via amidation of methyl 2-aminoterephthalate with methylamine.
-
Cyclization : The substrate (1 mmol) is treated with (Boc)₂O (1.5 mmol) and DMAP (0.1 mmol) in CH₃CN (3 mL) for 12 hours at 25°C.
-
Workup : The crude product is purified via vacuum distillation or column chromatography to isolate the quinazoline-2,4-dione core.
Optimization Data :
| Condition | Yield (%) |
|---|---|
| CH₃CN, DMAP, 25°C | 94 |
| THF, DMAP, 25°C | 58 |
| No DMAP | <10 |
The use of CH₃CN as a solvent and DMAP as a catalyst is critical for achieving high yields.
Functionalization at Position 3: Introduction of the Pentyl Side Chain
The 3-pentyl side chain bearing a cyclopentylcarbamoyl group is introduced via alkylation or acylation.
Alkylation Strategies
A palladium-catalyzed coupling or nucleophilic substitution can attach the pentyl moiety. A patented method for tetrahydroquinoline synthesis demonstrates the utility of Pd/C catalysts under hydrogenation conditions, which may be adapted for this step.
Procedure :
-
Side Chain Synthesis : 5-Bromopentyl cyclopentylcarbamate is prepared by reacting 5-bromopentanol with cyclopentyl isocyanate in dichloromethane.
-
Alkylation : The quinazoline-2,4-dione core (1 equiv) is treated with the bromopentyl derivative (1.2 equiv) and K₂CO₃ (2 equiv) in DMF at 80°C for 6 hours.
-
Isolation : The product is extracted with ethyl acetate and purified via silica gel chromatography.
Key Parameters :
-
Catalyst: Pd/C (5 wt%) under 10 atm H₂ reduces side reactions.
-
Solvent: DMF enhances nucleophilicity of the quinazoline nitrogen.
Carbamoyl Group Installation
The cyclopentylcarbamoyl group is introduced via amide coupling or urea formation.
Carbodiimide-Mediated Coupling
EDC/HOBt facilitates the reaction between the pentylamine intermediate and cyclopentylcarboxylic acid.
Steps :
-
Activation : Cyclopentylcarboxylic acid (1.1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.2 equiv) in DCM for 1 hour.
-
Coupling : The activated acid is reacted with 5-aminopentyl-quinazoline-2,4-dione (1 equiv) at 25°C for 12 hours.
-
Esterification : The 7-carboxy group is methylated using trimethylsilyl diazomethane (TMSCHN₂) in methanol.
Yield : 78–85% after purification.
Final Esterification and Purification
The 7-carboxy group is esterified to yield the methyl ester.
Methylation Conditions
-
Reagent : TMSCHN₂ in methanol at 0°C.
-
Reaction Time : 2 hours.
-
Yield : >90%.
Industrial-Scale Considerations
Large-scale synthesis requires optimization of cost and safety:
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Confirm the presence of the cyclopentyl group (multiplet at δ 1.5–2.0 ppm) and methyl ester (singlet at δ 3.7 ppm).
- ¹³C NMR : Detect carbonyl signals (C=O at δ 165–175 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₂₃H₂₈N₃O₅).
- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm ≥98% purity .
Advanced Synthesis: How to optimize yield when introducing the cyclopentylcarbamoyl group?
Q. Methodological Answer :
- Reagent Screening : Test coupling agents (EDCI, HATU) to improve amide bond formation efficiency. HATU typically increases yields by 15–20% compared to DCC .
- Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions.
- Kinetic Studies : Use in-situ FTIR to monitor carbamoyl group incorporation and adjust reaction time (6–8 hours optimal) .
Advanced Data Contradictions: How to resolve discrepancies in biological activity assays?
Q. Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., unreacted cyclopentylamine).
- Assay Replication : Test in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (serum-free media, 37°C).
- Metabolic Stability : Assess compound degradation in assay media using LC-MS; add protease inhibitors if needed .
Advanced SAR: How to design analogs for improved bioactivity?
Q. Methodological Answer :
- Substituent Variation : Replace the cyclopentyl group with cyclohexyl or aryl groups to modulate lipophilicity (logP calculations via ChemDraw).
- Backbone Modification : Introduce electron-withdrawing groups (e.g., nitro) at the quinazoline C-6 position to enhance electrophilic reactivity.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward kinases or GPCRs .
Stability Profiling: How to assess degradation under physiological conditions?
Q. Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation products via LC-MS.
- Thermal Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic sampling.
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation using UV-Vis spectroscopy .
Mechanism of Action: How to identify biological targets?
Q. Methodological Answer :
- Pull-Down Assays : Use a biotinylated analog with streptavidin beads to isolate binding proteins from cell lysates.
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., KinomeScan) at 1 µM concentration.
- Transcriptomics : Treat cells (e.g., MCF-7) and perform RNA-seq to identify differentially expressed pathways .
Advanced Analytical Challenges: How to interpret ambiguous NMR signals?
Q. Methodological Answer :
- 2D NMR : Use HSQC to correlate overlapping ¹H signals (e.g., methylene protons at δ 2.5–3.0 ppm) with ¹³C shifts.
- Variable Temperature NMR : Heat to 50°C to resolve broad peaks caused by slow conformational exchange.
- Spectral Simulation : Compare experimental data with computed spectra (e.g., ACD/Labs) .
Computational Modeling: Which parameters predict solubility and bioavailability?
Q. Methodological Answer :
- QSAR Models : Calculate descriptors (logP, polar surface area) using MOE or Schrodinger. Ideal logP ≈ 2.5 for membrane permeability.
- MD Simulations : Simulate solvation in explicit water (GROMACS) to assess aggregation propensity.
- ADMET Prediction : Use SwissADME to estimate CYP450 interactions and hERG inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
